Superior Potency and Selectivity of the Parent SNS-032 Ligand for CDK9 vs. CDK1/CDK4
The SNS-032 moiety within 1,3-Propanediol-SNS-032 provides exceptional potency against CDK9 (IC50 = 4 nM) and high selectivity over CDK1 (10-fold) and CDK4 (20-fold), which is critical for minimizing off-target kinase inhibition in PROTAC design . This selectivity profile is superior to pan-CDK inhibitors like flavopiridol, which has an IC50 of ~100 nM for CDK9 but lacks this degree of selectivity [1].
| Evidence Dimension | CDK9 inhibition potency and selectivity over CDK1/CDK4 |
|---|---|
| Target Compound Data | IC50 (CDK9): 4 nM; 10-fold selectivity over CDK1; 20-fold selectivity over CDK4 |
| Comparator Or Baseline | Flavopiridol: IC50 (CDK9) ~100 nM; selectivity not specified |
| Quantified Difference | At least 25-fold more potent against CDK9; significantly improved selectivity over CDK1/CDK4 |
| Conditions | Cell-free kinase assay |
Why This Matters
This high potency and selectivity enable the design of PROTACs with reduced off-target kinase inhibition, improving the therapeutic window.
- [1] L. S. Conroy, et al. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor with antitumor activity. Mol Cancer Ther. 2009;8(12 Suppl):B192. View Source
